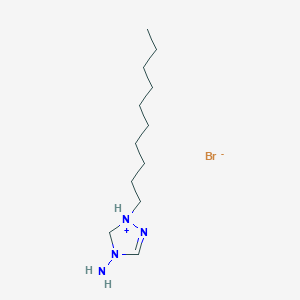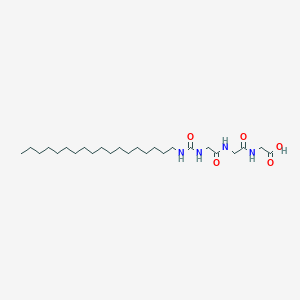
N-(Octadecylcarbamoyl)glycylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Octadecylcarbamoyl)glycylglycylglycine is a synthetic peptide derivative that combines the properties of a long-chain fatty acid with a tripeptide. This compound is of interest due to its unique structure, which allows it to interact with both hydrophobic and hydrophilic environments. This dual nature makes it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Octadecylcarbamoyl)glycylglycylglycine typically involves the coupling of octadecylamine with glycylglycylglycine. The process begins with the protection of the amino groups of glycylglycylglycine to prevent unwanted side reactions. The protected glycylglycylglycine is then reacted with octadecyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N-(Octadecylcarbamoyl)glycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
N-(Octadecylcarbamoyl)glycylglycylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide-lipid interactions.
Biology: Employed in the study of membrane proteins and their interactions with lipids.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
作用機序
The mechanism of action of N-(Octadecylcarbamoyl)glycylglycylglycine involves its ability to interact with both hydrophobic and hydrophilic environments. This interaction is facilitated by the long octadecyl chain, which embeds into lipid bilayers, and the tripeptide moiety, which interacts with aqueous environments. This dual interaction allows the compound to stabilize emulsions and enhance the delivery of hydrophobic drugs.
類似化合物との比較
Similar Compounds
Glycylglycine: A simpler dipeptide that lacks the long hydrophobic chain.
N-(Octadecylcarbamoyl)glycine: Contains a single glycine residue instead of a tripeptide.
N-(Octadecylcarbamoyl)glycylglycine: Contains a dipeptide instead of a tripeptide.
Uniqueness
N-(Octadecylcarbamoyl)glycylglycylglycine is unique due to its combination of a long hydrophobic chain and a tripeptide moiety. This structure allows it to interact with both lipid bilayers and aqueous environments, making it more versatile than simpler peptides or fatty acid derivatives.
特性
CAS番号 |
193543-11-2 |
|---|---|
分子式 |
C25H48N4O5 |
分子量 |
484.7 g/mol |
IUPAC名 |
2-[[2-[[2-(octadecylcarbamoylamino)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C25H48N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-25(34)29-20-23(31)27-19-22(30)28-21-24(32)33/h2-21H2,1H3,(H,27,31)(H,28,30)(H,32,33)(H2,26,29,34) |
InChIキー |
JNMYCRMLQSGGIX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCC(=O)NCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)

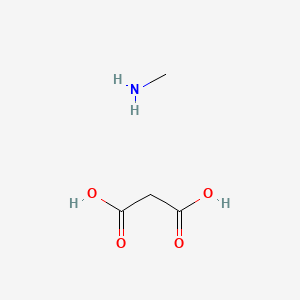
![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)
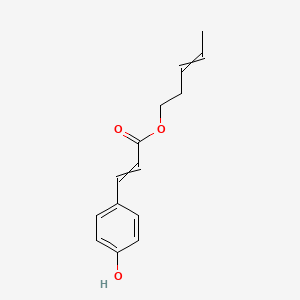
![2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol](/img/structure/B12573030.png)

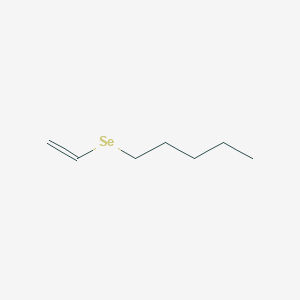
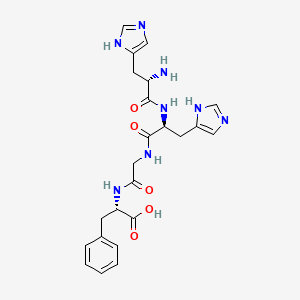
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)
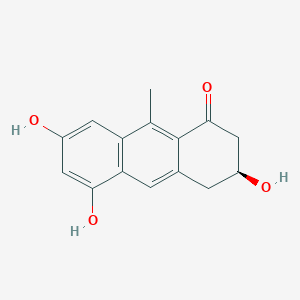
![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)
